Potassium cinnamate
Overview
Description
Potassium cinnamate is the potassium salt of cinnamic acid, a naturally occurring compound found in the essential oils of cinnamon and other plants. It is known for its white monoclinic crystal structure and slightly cinnamon-like aroma.
Mechanism of Action
Target of Action
Potassium cinnamate, a derivative of cinnamic acid, primarily targets bacterial cells and fungal cells . It interacts with the cell membranes of these microorganisms, inhibiting their growth and reproduction . In fungi, it directly interacts with ergosterol present in the fungal plasma membrane .
Mode of Action
This compound exerts its antimicrobial effects by damaging the cell membranes of bacteria and fungi, disrupting their energy metabolism, and preventing biofilm formation . In fungi, it directly interacts with ergosterol, a component of the fungal plasma membrane . This interaction disrupts the integrity of the fungal cell membrane, leading to cell death .
Biochemical Pathways
This compound is part of the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and more . This pathway plays a central role in plant secondary metabolism .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial and fungal growth. By damaging cell membranes and disrupting energy metabolism, it prevents these microorganisms from reproducing and forming biofilms . This leads to the death of the microorganisms, thereby exerting an antimicrobial effect .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of cinnamic acid and its derivatives, which in turn can impact their antimicrobial activity . Additionally, the presence of other compounds can produce synergistic or additive effects, enhancing the antimicrobial efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Potassium cinnamate interacts with key enzymes in the phenylpropanoid pathway, such as cinnamate 4-hydroxylase (C4H) and chalcone synthase (CHS) . These enzymes lead to the biosynthesis of several secondary metabolites .
Cellular Effects
It is known that cinnamic acid derivatives can have antimicrobial activity . For instance, butyl cinnamate showed potent activity against all tested strains .
Molecular Mechanism
It is known that cinnamic acid derivatives can interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall .
Metabolic Pathways
This compound is involved in the phenylpropanoid pathway . This pathway leads to the biosynthesis of several secondary metabolites, including flavonoids, flavonols, coumarins, and lignans .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium cinnamate can be synthesized through the neutralization of cinnamic acid with potassium hydroxide. The reaction typically involves dissolving cinnamic acid in an appropriate solvent, such as ethanol or water, and then adding potassium hydroxide to the solution. The mixture is stirred until the reaction is complete, and the resulting this compound is isolated by filtration and drying .
Industrial Production Methods: Industrial production of this compound often involves spray-drying or spray agglomeration techniques to produce a powdery product with improved flowability and dissolution rates. These methods are preferred over traditional crystallization processes, which are more complex and costly .
Chemical Reactions Analysis
Types of Reactions: Potassium cinnamate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce cinnamic acid derivatives.
Reduction: Reduction reactions can convert this compound to cinnamyl alcohol.
Substitution: this compound can undergo substitution reactions to form various cinnamate esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alcohols or amines are used in the presence of catalysts or under acidic/basic conditions.
Major Products:
Oxidation: Cinnamic acid derivatives.
Reduction: Cinnamyl alcohol.
Substitution: Cinnamate esters and amides.
Scientific Research Applications
Potassium cinnamate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various organic compounds and polymers.
Industry: Utilized as a natural food preservative due to its strong antibacterial properties.
Comparison with Similar Compounds
Cinnamic Acid: The parent compound of potassium cinnamate, known for its antimicrobial and antifungal properties.
Cinnamaldehyde: A major component of cinnamon essential oil, with strong antibacterial and antifungal activities.
Cinnamyl Alcohol: A reduction product of cinnamic acid, used in the fragrance industry
Uniqueness of this compound: this compound stands out due to its solubility in water and its potential as a natural food preservative. Unlike cinnamic acid, which is less soluble in water, this compound can be easily incorporated into aqueous solutions, making it more versatile for various applications .
Properties
IUPAC Name |
potassium;(E)-3-phenylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2.K/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,10,11);/q;+1/p-1/b7-6+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHVCHNCTHGORM-UHDJGPCESA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7KO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
621-82-9 (Parent) | |
Record name | 2-Propenoic acid, 3-phenyl-, potassium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016089488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16089-48-8 | |
Record name | 2-Propenoic acid, 3-phenyl-, potassium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016089488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 3-phenyl-, potassium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Potassium cinnamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.570 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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